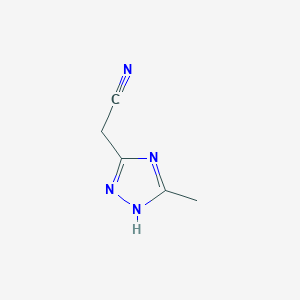

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

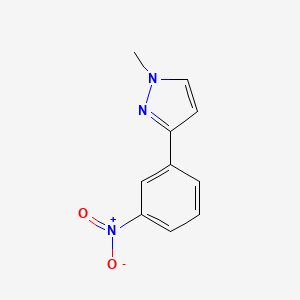

“2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” is a chemical compound with the CAS Number: 86999-26-0. It has a molecular weight of 122.13 and its IUPAC name is (3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile .

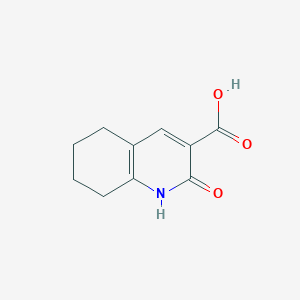

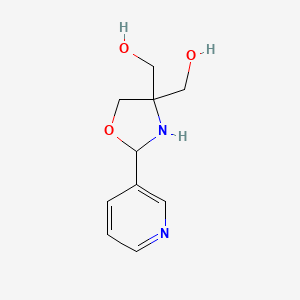

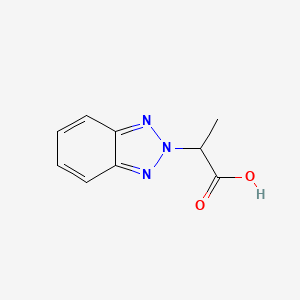

Molecular Structure Analysis

The InChI code for “2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” is 1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9). The InChI Key is JPJXXDXAJJOQOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” is a solid at room temperature. It should be stored in a refrigerator. Other physical and chemical properties such as thermal stability and density have been studied for related 1,2,4-triazole compounds .科学的研究の応用

Drug Discovery

The 1,2,3-triazoles, which include “2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . This involves the use of these compounds to create connections between two molecules, which can be useful in various biological applications .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their ability to bind with a variety of enzymes and receptors . This makes them show versatile biological activities .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging . This involves the use of these compounds to create fluorescent markers, which can be used to visualize and track biological processes .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . These properties make them suitable for use in the creation of various materials .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have shown anticancer activity against human ovarian cancer cell lines .

Mode of Action

Related compounds have been shown to interact with their targets and cause changes that result in anticancer activity .

Biochemical Pathways

Related compounds have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

The synthesis of this compound has been reported , which could potentially influence its bioavailability.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells .

Action Environment

The synthesis of this compound has been reported to be efficient under flow conditions , suggesting that the reaction environment can influence its production.

特性

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJXXDXAJJOQOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327791 |

Source

|

| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile | |

CAS RN |

86999-26-0 |

Source

|

| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)